![molecular formula C16H23FN2O B247585 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves its interaction with the sigma-1 receptor, leading to modulation of various cellular processes. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to have various biochemical and physiological effects, including neuroprotection, antidepressant effects, analgesia, and antitumor effects. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to increase the expression of neurotrophic factors, including BDNF, which is involved in promoting neuronal survival and growth. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the advantages of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of this receptor. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine. One area of research is the development of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in these diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine on cellular processes, including calcium signaling and neurotrophic factor expression. Finally, future studies are needed to determine the potential of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成法
The synthesis of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves the reaction of 4-morpholinecarboxaldehyde with 2-fluorobenzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine.
科学的研究の応用
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in various areas of scientific research. In the field of neuroscience, 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to modulate sigma-1 receptor activity, leading to various physiological effects, including neuroprotection, antidepressant effects, and analgesia.
In pharmacology, 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been studied for its potential use as a drug candidate for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and it has been suggested that 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine may have potential as a therapeutic agent for these diseases. In cancer research, 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
特性
分子式 |
C16H23FN2O |
|---|---|
分子量 |
278.36 g/mol |
IUPAC名 |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
InChIキー |
FHYJAMNWOCGGBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
正規SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)

